molecular formula C21H20N6O2 B2954100 N4-(2H-1,3-benzodioxol-5-yl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 921470-36-2

N4-(2H-1,3-benzodioxol-5-yl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2954100
CAS No.: 921470-36-2
M. Wt: 388.431
InChI Key: OIKNTOGCFIVCCI-UHFFFAOYSA-N
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Description

N4-(2H-1,3-benzodioxol-5-yl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a benzodioxole ring, a phenyl group, and a pyrazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2H-1,3-benzodioxol-5-yl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps One common method includes the condensation of appropriate starting materials under controlled conditionsSpecific reagents and catalysts, such as palladium or copper catalysts, may be employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N4-(2H-1,3-benzodioxol-5-yl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

N4-(2H-1,3-benzodioxol-5-yl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials and as a component in various industrial processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(2H-1,3-benzodioxol-5-yl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Biological Activity

N4-(2H-1,3-benzodioxol-5-yl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, known for their diverse biological activities. The structural formula is characterized by a fused bicyclic system that mimics the adenine moiety of ATP, allowing it to interact effectively with various kinases.

The primary mechanism of action for this compound involves inhibition of specific kinases associated with cancer proliferation and survival. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can act as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in cancer therapy.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential:

  • In vitro Studies : Compounds structurally related to this compound were evaluated for their anti-proliferative effects against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). Notably, compounds derived from this scaffold demonstrated IC50 values ranging from 0.016 µM to 19.56 µM against these cell lines .
CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
5iMCF-70.3

Apoptosis Induction

Flow cytometric analyses revealed that certain derivatives induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, promoting cell cycle arrest at the S and G2/M phases . This suggests that the compound not only inhibits proliferation but also triggers programmed cell death in malignant cells.

Case Studies

  • EGFR Inhibition : A study focused on compounds similar to N4-(2H-1,3-benzodioxol-5-yl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine demonstrated that they could effectively inhibit both wild-type and mutant EGFR (T790M), which is often associated with resistance to standard therapies .
  • Dual Targeting : Another investigation revealed that certain analogs could act as dual inhibitors targeting both EGFR and VEGFR2 (vascular endothelial growth factor receptor), showcasing their potential in multitargeted cancer therapy .

Properties

IUPAC Name

4-N-(1,3-benzodioxol-5-yl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-2-10-22-21-25-19(24-14-8-9-17-18(11-14)29-13-28-17)16-12-23-27(20(16)26-21)15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKNTOGCFIVCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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